

A Comparative Guide to the Toxicity Profiles of Ozolinone Antibiotics

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Compound of Interest

Compound Name: Ozolinone

Cat. No.: B1678133

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of various **ozolinone** antibiotics, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the safety landscape of this important class of antimicrobials.

Key Toxicities of Ozolinone Antibiotics

The primary toxicities associated with **ozolinone** antibiotics are hematological, neurological, and mitochondrial. These adverse effects are largely attributed to the off-target inhibition of mitochondrial protein synthesis, a consequence of the structural similarities between bacterial and mitochondrial ribosomes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Comparative Toxicity Data

The following table summarizes key toxicity data for different **ozolinone** antibiotics, compiled from preclinical and clinical studies.

Antibiotic	Hematological Toxicity (Thrombocytopenia Incidence)	Neurological Toxicity (Peripheral Neuropathy)	Mitochondrial Toxicity (IC50 for Mitochondrial Protein Synthesis Inhibition)	Other Notable Toxicities
Linezolid	2.2% - 32% (Incidence varies with duration of therapy and patient population)[4]	Reported, particularly with long-term use (>28 days)[5]	16 μ M (rat heart mitochondria)	Serotonin syndrome (due to weak, reversible MAO inhibition), Lactic acidosis
Tedizolid	1.3% - 9% (Some studies suggest a lower potential for thrombocytopenia compared to linezolid)	Lower incidence reported in initial studies compared to linezolid	More potent inhibitor than linezolid in vitro	Lower reported incidence of serotonin syndrome compared to linezolid
Contezolid	No myelosuppressive reduction in platelet counts observed in 4-week preclinical studies in rats and dogs	No neurotoxicity observed in a 3-month neuropathological evaluation in rats	Data not available	Favorable safety profile in preclinical studies
Acefosamil	Data not available	Data not available	9.5 μ M (rat heart mitochondria)	Development discontinued
Eperezolid	Data not available	Data not available	Data not available	Primarily investigated for tuberculosis
Sutezolid	Data not available	Data not available	Data not available	

Delpazolid	Data not available	Data not available	Data not available	Primarily investigated for tuberculosis
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Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of **ozolinone** toxicity are provided below.

Mitochondrial Toxicity Assessment: Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of cells to assess mitochondrial respiration.

Protocol:

- Cell Seeding: Plate cells in a Seahorse XF96 cell culture microplate at a predetermined density and allow them to adhere overnight.
- Assay Medium Preparation: Prepare Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C.
- Cell Preparation: On the day of the assay, replace the culture medium with the prepared Seahorse XF assay medium and incubate the plate in a 37°C non-CO₂ incubator for 45-60 minutes.
- Cartridge Hydration and Loading: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO₂ incubator. On the day of the assay, load the injection ports of the cartridge with the following compounds:
 - Port A: Oligomycin (ATP synthase inhibitor)
 - Port B: FCCP (uncoupling agent)
 - Port C: Rotenone/antimycin A (Complex I and III inhibitors)

- Assay Execution: Place the cell culture microplate and the sensor cartridge into the Seahorse XF96 analyzer. The instrument will measure basal OCR, and then sequentially inject the compounds from the cartridge to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Hematological Toxicity Assessment: Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

This in vitro assay is used to evaluate the myelotoxic effect of drugs on hematopoietic progenitor cells.

Protocol:

- Cell Preparation: Isolate mononuclear cells from human cord blood or bone marrow, or murine bone marrow.
- Drug Exposure: Incubate the prepared cells with a range of concentrations of the test antibiotic in a semi-solid methylcellulose-based medium supplemented with growth factors.
- Colony Formation: Culture the cells for 14 days to allow for the formation of colonies derived from the granulocyte-macrophage progenitors.
- Colony Counting: Stain and count the colonies (aggregates of 40 or more cells) under a microscope.
- Data Analysis: Determine the concentration of the antibiotic that inhibits colony formation by 50% (IC50) or 90% (IC90) to quantify its myelotoxic potential.

Neurological Toxicity Assessment: In Vivo Rodent Model of Peripheral Neuropathy

This protocol describes the induction and assessment of peripheral neuropathy in rats.

Protocol:

- Drug Administration: Administer the **ozolinone** antibiotic to rats (e.g., via intraperitoneal injection) for a specified duration.

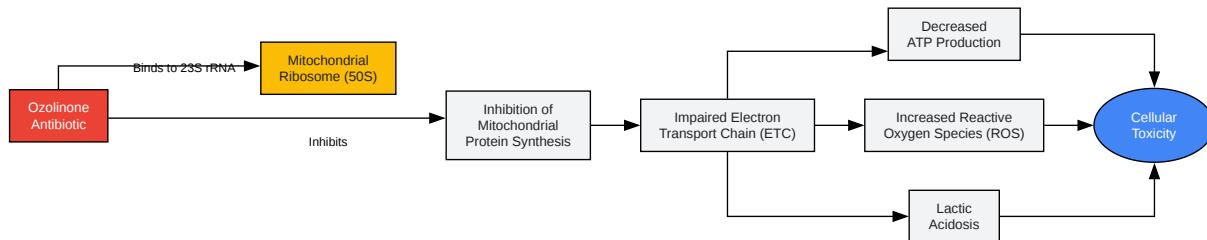
- Behavioral Testing:
 - Mechanical Allodynia: Assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
 - Thermal Hyperalgesia: Measure the latency of paw withdrawal from a heat source (e.g., radiant heat).
- Electrophysiological Assessment:
 - Nerve Conduction Velocity: Measure the speed of electrical impulse conduction along sensory and motor nerves using surface or needle electrodes.
- Histopathological Analysis:
 - Nerve Fiber Density: Collect skin biopsies from the plantar surface of the hind paw, stain for the pan-axonal marker PGP 9.5, and quantify the density of intraepidermal nerve fibers.
 - Nerve Morphometry: Analyze sections of the sciatic nerve to assess for axonal degeneration, demyelination, and changes in nerve fiber morphology.

Signaling Pathways and Mechanisms of Toxicity

Ozolinone-Induced Mitochondrial Toxicity

The primary mechanism of **ozolinone** toxicity is the inhibition of mitochondrial protein synthesis. **Ozolinones** bind to the 23S rRNA of the mitochondrial 50S ribosomal subunit, which is structurally similar to the bacterial ribosome. This binding prevents the formation of a functional initiation complex, thereby halting the translation of mitochondrial-encoded proteins that are essential components of the electron transport chain (ETC).

The resulting impairment of the ETC leads to decreased ATP production, increased production of reactive oxygen species (ROS), and a shift to anaerobic metabolism, causing lactate accumulation.

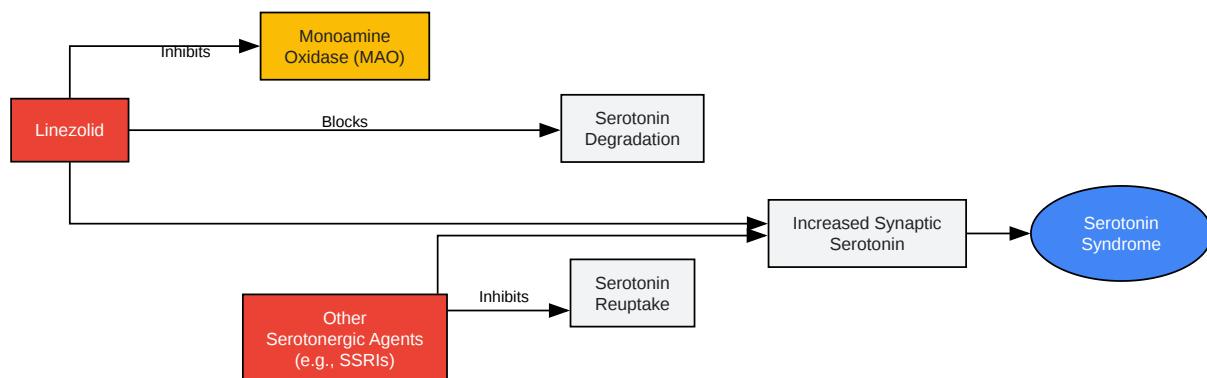
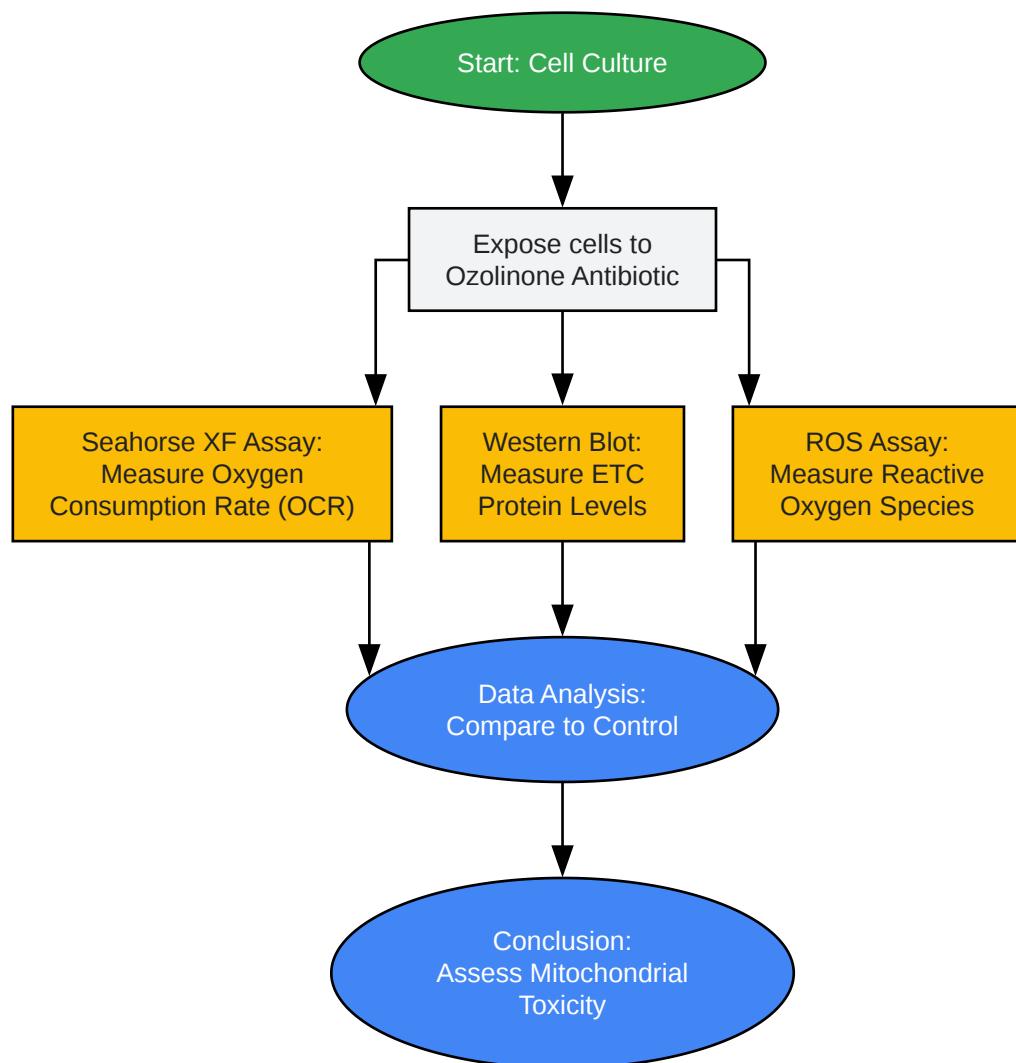


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Ozolinone-induced mitochondrial toxicity pathway.

Experimental Workflow for Mitochondrial Toxicity Assessment

The workflow for assessing mitochondrial toxicity typically involves exposing cells to the antibiotic and then measuring key parameters of mitochondrial function.



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